molecular formula C19H21N3O4 B4185722 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine

1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine

Cat. No. B4185722
M. Wt: 355.4 g/mol
InChI Key: ZKSNXKLCEVOMNG-UHFFFAOYSA-N
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Description

1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine, also known as MNPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine has been shown to have several biochemical and physiological effects in animal models. It has been reported to increase the levels of serotonin, dopamine, and noradrenaline in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine has shown promising results in various scientific research fields, and there are several future directions for its development. One potential direction is the design and synthesis of novel 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine derivatives with improved pharmacological properties. Another direction is the investigation of 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine and its potential side effects.

Scientific Research Applications

1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In medicinal chemistry, 1-(4-methoxy-2-nitrophenyl)-4-(phenylacetyl)piperazine has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.

properties

IUPAC Name

1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-16-7-8-17(18(14-16)22(24)25)20-9-11-21(12-10-20)19(23)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSNXKLCEVOMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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